molecular formula BaO B8528367 Barium monoxide

Barium monoxide

Cat. No. B8528367
M. Wt: 153.33 g/mol
InChI Key: CSSYLTMKCUORDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04017510

Procedure details

The above procedure is repeated in all respects, excepting that the strong base reagent is altered. In separate experiments, sodium hydride, potassium hydroxide, barium oxide, diisopropylethylamine, 1,5-diazobicyclo[5.4.0]undicene-5, tetramethylguanidine, tetramethylbenzyl ammonium hydroxide, Amberlite A21 (Rohm & Haas) strongly basic ion exchange resin and p-toluenesulfonic acid, are substituted for sodium hydroxide and yield the desired 3-isopropyl-3-methyl-5H-imidazo[2,1-a]isoindole-2(3H),5-dione. In practice of the above-described method, sodium hydroxide or sodium hydride in refluxing toluene is preferred.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tetramethylbenzyl ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH-:3].[K+].[O-2:5].[Ba+2].C(N(C(C)C)CC)(C)C.C[N:17]([CH3:23])C(=N)N(C)C.[OH-].C[C:26]1[C:27]([CH3:36])=[C:28]([CH:33]=[CH:34][CH:35]=1)[C:29](C)(C)[NH3+:30].[C:37]1([CH3:47])[CH:42]=CC(S(O)(=O)=O)=[CH:39][CH:38]=1.[OH-].[Na+]>>[CH:37]([C:38]1([CH3:39])[N:30]2[C:29](=[O:3])[C:28]3[C:27]([C:36]2=[N:17][C:23]1=[O:5])=[CH:26][CH:35]=[CH:34][CH:33]=3)([CH3:47])[CH3:42] |f:0.1,2.3,4.5,8.9,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ba+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Step Six
Name
tetramethylbenzyl ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].CC=1C(=C(C([NH3+])(C)C)C=CC1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1(C(N=C2N1C(C1=CC=CC=C21)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.